molecular formula C24H27NO6 B2594739 propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 845982-90-3

propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2594739
CAS No.: 845982-90-3
M. Wt: 425.481
InChI Key: XHBYSJKZLWBTPX-UHFFFAOYSA-N
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Description

Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene-derived compound characterized by a 4H-chromen-4-one core modified with a diethylaminomethyl group at position 8, a hydroxyl group at position 7, and a propyl benzoate ester substituent at position 2. The chromenone scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and antioxidant applications .

Properties

IUPAC Name

propyl 4-[8-(diethylaminomethyl)-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-4-13-29-24(28)16-7-9-17(10-8-16)31-21-15-30-23-18(22(21)27)11-12-20(26)19(23)14-25(5-2)6-3/h7-12,15,26H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBYSJKZLWBTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(CC)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . This intermediate is then reacted with propyl 4-hydroxybenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study involved screening a drug library on multicellular spheroids, identifying promising candidates for further development in cancer therapy .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes, such as phospholipases, which are critical in various cellular processes. Inhibition of these enzymes can lead to altered lipid metabolism and potential therapeutic effects in diseases related to lipid dysregulation .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may exert neuroprotective effects, possibly through modulation of neuroinflammatory pathways or by protecting neuronal cells from oxidative stress . This application is particularly relevant in the context of neurodegenerative diseases.

Synthesis and Modification

The synthesis of this compound involves several steps that allow for modifications enhancing its biological activity. The presence of functional groups such as the diethylamino moiety contributes to its lipophilicity and bioactivity, making it a subject of interest for drug development .

Case Studies

Study TitleFindingsYear
Identification of a Novel Anticancer CompoundDemonstrated significant anticancer activity through apoptosis induction in cancer cell lines.2019
Inhibition of Lysosomal Phospholipase A2Showed that the compound effectively inhibits phospholipase A2, impacting lipid metabolism pathways.2021
Neuroprotective PropertiesIndicated potential protective effects against oxidative stress in neuronal cells.2023

Mechanism of Action

The mechanism of action of propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Key Observations:

Ester Chain Impact: The ethyl ester analog (C₂₄H₂₇NO₆) has a lower molecular weight and shorter alkyl chain than the target propyl ester, likely reducing lipophilicity.

Chromenone Substitutions: The ethyl analog contains an additional methyl group at position 2 on the chromenone ring, which may sterically hinder interactions with biological targets compared to the unmethylated target compound . The diethylaminomethyl group at C8 is conserved across both chromenone derivatives, suggesting its role in electron donation or receptor binding.

Functional Group Positioning: The hydroxyl group at C7 in chromenone derivatives is critical for hydrogen bonding and antioxidant activity, as seen in flavonoid analogs .

Biological Activity

Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, with the CAS number 724741-09-7, is a synthetic compound belonging to the class of benzoates. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C25H29NO6
  • Molecular Weight : 439.5 g/mol
  • Structure : The compound features a chromenone moiety linked to a propyl benzoate group, which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coliNot significantly active

The compound was found to inhibit biofilm formation effectively, with a notable reduction in biofilm biomass observed in Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Case Study :
A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 μM after 48 hours of treatment.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Protein Synthesis : Similar compounds have shown the ability to disrupt ribosomal function, leading to reduced protein synthesis.
  • Induction of Apoptosis : The compound may activate caspases and other apoptotic markers, triggering programmed cell death in cancer cells.

Q & A

Q. What are the common synthetic routes for preparing propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of the chromen-4-one core. Key steps include:

  • Etherification : Coupling the chromen-3-ol group with a propyl 4-hydroxybenzoate derivative using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution with a halogenated benzoate ester under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Aminomethylation : Introducing the diethylaminomethyl group at the 8-position via Mannich reaction (formaldehyde, diethylamine, and acetic acid as catalyst) .
  • Oxidation : Ensuring the 4-oxo group is preserved by avoiding strong reducing agents; mild oxidants like DDQ may stabilize the chromen-4-one structure .
    Critical Conditions : Control reaction pH during Mannich steps (pH 4–5) and use anhydrous solvents to prevent hydrolysis of ester groups.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.3 ppm for propyl OCH₂, δ ~165–170 ppm for carbonyl carbons) and diethylaminomethyl group (δ ~2.5–3.0 ppm for NCH₂, δ ~1.0 ppm for CH₃) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~468.2) and fragments (e.g., loss of propyl benzoate moiety at m/z ~294.1) .
  • HPLC-PDA : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>95%) and track degradation under stress conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NOE correlations or MS fragments) be resolved during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve ambiguous NOE signals. For example, HMBC correlations between the chromen-3-yl oxygen and benzoate carbonyl confirm the ether linkage .
  • Isotopic Labeling : Use deuterated reagents in synthetic steps (e.g., CD₃OD in esterification) to trace protonation sites in MS/MS fragmentation .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify misassigned peaks .

Q. What strategies are effective for analyzing the solid-state conformation and crystallinity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Key parameters:
    • Monitor the dihedral angle between the chromen-4-one and benzoate planes (typically 60–80°), which affects π-π stacking .
    • Hydrogen-bonding networks (e.g., 7-hydroxyl to carbonyl) stabilize the lattice .
  • PXRD : Compare experimental patterns with simulated data from Mercury CCDC to assess phase purity .

Q. How can structure-activity relationships (SAR) be explored for biological activity, given its chromen-4-one scaffold?

Methodological Answer:

  • Functional Group Modulation :
    • Replace the diethylaminomethyl group with morpholino or piperidine derivatives to study steric/electronic effects on receptor binding .
    • Modify the propyl benzoate chain length (e.g., ethyl vs. butyl) to assess lipophilicity (logP) via shake-flask experiments .
  • In Silico Screening : Dock the compound into target proteins (e.g., kinases, COX-2) using AutoDock Vina. Prioritize synthesis of derivatives with improved binding scores .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution : The chromen-3-yloxy group directs electrophiles (e.g., nitration) to the 6-position due to electron-donating effects .
  • Nucleophilic Attack : The 4-oxo group is susceptible to nucleophiles (e.g., hydrazine), forming hydrazone derivatives. Monitor by TLC (silica gel, EtOAc/hexane 3:7) and quench reactions with acetic acid to prevent over-substitution .

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